Simonellite

Description

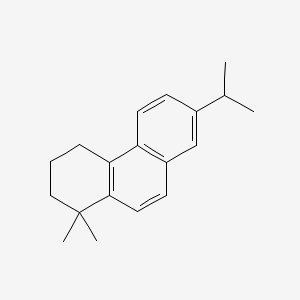

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-13(2)14-7-9-16-15(12-14)8-10-18-17(16)6-5-11-19(18,3)4/h7-10,12-13H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDCNNOTTUOTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181949 | |

| Record name | Simonellite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27530-79-6 | |

| Record name | Simonellite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simonellite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simonellite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMONELLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4NA2DCQ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Geochemical Formation Pathway of Simonellite from Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simonellite, a naturally occurring C19 hydrocarbon identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene, is a recognized biomarker in geological sediments. Its presence is indicative of terrestrial input from coniferous vegetation. This technical guide provides a comprehensive overview of the formation of this compound, delineating its origins from diterpenoid precursors, specifically abietic acid, a primary constituent of conifer resin. Contrary to a direct biosynthetic route within living organisms, the formation of this compound is understood to be a result of diagenetic processes—geochemical transformations occurring over geological timescales under conditions of elevated temperature and pressure. This document details the proposed multi-step geochemical pathway, summarizes relevant quantitative data from experimental studies simulating these conditions, and provides generalized experimental protocols for the investigation of these transformations.

Introduction

Diterpenes are a diverse class of C20 natural products biosynthesized in a variety of plants and fungi. In coniferous trees, diterpene resin acids, such as abietic acid, are produced as defensive agents. Over geological time, these resin acids undergo a series of chemical alterations in sedimentary environments, a process known as diagenesis. These transformations lead to a suite of stable hydrocarbon products, which can be preserved in the geological record as molecular fossils or biomarkers.

This compound is one such biomarker, found in lignite (B1179625) and other sedimentary deposits, pointing to a coniferous origin for the organic matter[1]. Understanding the formation pathway of this compound is crucial for its application in geochemical prospecting and for elucidating the fate of complex organic molecules in the subsurface. This guide focuses on the abiotic, geochemical pathway from the diterpene abietic acid to this compound.

The Geochemical Formation Pathway of this compound

The formation of this compound from abietic acid is not a biological signaling pathway but rather a geochemical transformation cascade that occurs during the diagenesis of sedimentary organic matter. The proposed pathway involves a series of defunctionalization and aromatization reactions. The primary precursor is abietic acid (C₂₀H₃₀O₂), a major component of rosin (B192284).

The key steps in this transformation are:

-

Dehydrogenation: Abietic acid first undergoes dehydrogenation to form dehydroabietic acid. This step involves the aromatization of the C-ring of the abietane (B96969) skeleton and is a common initial step in the diagenesis of resin acids.

-

Decarboxylation: The carboxylic acid group at the C-4 position of dehydroabietic acid is subsequently removed. This decarboxylation step yields dehydroabietin.

-

Aromatization/Rearrangement: Further thermal stress is believed to lead to the final structure of this compound.

The overall proposed pathway is illustrated below:

Quantitative Data from Experimental Studies

Quantitative data for the specific, stepwise conversion of abietic acid to this compound is scarce in the literature. However, experimental studies on the thermal degradation and catalytic conversion of abietic acid and rosin provide insights into the conditions and kinetics of the involved reaction types.

Table 1: Thermal Stability and Decomposition Kinetics of Abietic Acid and Related Resin Acids

| Compound | Initial Exothermic Temp. (T₀) (K) | Activation Energy (Ea) (kJ/mol) | Reaction Order | Atmosphere | Reference |

| Abietic Acid | ~343 | 58.96 (oxidation) | Pseudo-first | Oxygen | [2][3] |

| Abietic Acid | - | 123.44 (decomposition) | Mampel Power law | Argon | [4] |

| Levopimaric Acid | 354.01 | 42.90 (oxidation) | Second | Oxygen | [5] |

| Neoabietic Acid | 353.83 | 58.05 (oxidation) | Second | Oxygen | [5] |

| Dehydroabietic Acid | 398.20 | 46.60 (oxidation) | Second | Oxygen | [5] |

Table 2: Product Yields from Experimental Conversion of Abietic Acid Note: Data on specific yields of this compound are not readily available. This table presents yields of broader product classes from related experimental studies.

| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Product Class | Yield | Reference |

| Abietic Acid | None (Thermal) | 200-300 | - | Decarboxylated products | - | [6] |

| Abietic Acid | 5 wt% Ru/C | 200-300 | - | Wider range of hydrocarbons | - | [6] |

| Rosin Acids | Pt-containing aluminosilicate | 300-350 | 30-50 | Diesel-range hydrocarbons | >85% |

Experimental Protocols

While a definitive, optimized protocol for the synthesis of this compound from abietic acid is not established, the following generalized procedure outlines an approach to simulate the diagenetic transformation based on literature reports of thermal and catalytic degradation of resin acids.

Generalized Protocol for Simulated Diagenesis of Abietic Acid

-

Reactant Preparation:

-

Place a known quantity of purified abietic acid (e.g., 1-5 g) into a high-pressure autoclave reactor.

-

(Optional) Add a catalyst. For decarboxylation and hydrogenation, catalysts such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) can be used (e.g., 5 wt% of the abietic acid mass). For aromatization, clay minerals like montmorillonite (B579905) can be included to simulate the sedimentary matrix.

-

(Optional) A solvent such as toluene (B28343) can be used, or the reaction can be performed neat.

-

-

Reaction Execution:

-

Seal the autoclave reactor.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) to create an anoxic environment, simulating subsurface conditions.

-

Pressurize the reactor to the desired pressure with the inert gas or hydrogen if hydrogenation is intended (e.g., 30 bar).

-

Heat the reactor to the target temperature. Temperatures ranging from 200°C to 350°C are typically reported for significant degradation and transformation of abietic acid.

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2 to 24 hours), with stirring if applicable.

-

After the reaction time, cool the reactor to room temperature and carefully vent the pressure.

-

-

Product Extraction and Analysis:

-

Open the reactor and extract the product mixture with an organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Filter the extract to remove any solid catalyst or residue.

-

The crude extract can be fractionated using column chromatography (e.g., silica (B1680970) gel) to separate different compound classes (e.g., acidic, neutral, aromatic fractions).

-

Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and other reaction products. Comparison with a this compound analytical standard is required for positive identification.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of unknown products.

-

Conclusion

The formation of this compound from diterpenes is a clear example of a geochemical transformation pathway, where complex biological molecules are altered into more stable hydrocarbon structures during diagenesis. The primary precursor, abietic acid, undergoes a series of reactions including dehydrogenation and decarboxylation to yield this compound. While the general pathway is accepted, the precise mechanisms and kinetics under varying geological conditions are still areas of active research. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate these fascinating transformations, which are critical for applications in geochemistry, petroleum exploration, and potentially in the development of novel synthetic routes to complex hydrocarbon scaffolds.

References

- 1. boprc.govt.nz [boprc.govt.nz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]

Simonellite: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonellite (C₁₉H₂₄) is a rare organic mineral, classified as a polycyclic aromatic hydrocarbon. It is a naturally occurring diterpenoid derivative, significant in the field of organic geochemistry as a biomarker for higher plants, particularly conifers. This technical guide provides a comprehensive overview of the known natural sources, geological occurrence, and analytical methodologies for the study of this compound. The information is intended to serve as a foundational resource for researchers in geology, paleobotany, and natural product chemistry.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, compiled from various mineralogical and chemical databases.

| Property | Value |

| Chemical Formula | C₁₉H₂₄ |

| Molar Mass | 252.40 g/mol |

| IUPAC Name | 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene |

| Crystal System | Orthorhombic |

| Color | White, Semitransparent |

| Density | 1.08 g/cm³ |

| Occurrence | Lignite (B1179625), brown coals, volcanic ashes |

| Type Locality | Fognano, Montepulciano, Tuscany, Italy |

Natural Sources and Geological Occurrence

This compound's primary natural source is fossilized plant resin.[1] It is found embedded within lignite, a soft, brown coal formed from naturally compressed peat.[1] The geological context of its formation is sedimentary rocks with significant organic material, pointing to an origin from ancient coniferous forests.[1]

The type locality for this compound is a coal mine in Fognano, near Montepulciano in Tuscany, Italy, where it was first discovered.[1] Beyond this specific location, it has been identified as a constituent of other brown coals and has also been noted in organic extractions from volcanic ashes.[1] The presence of this compound, along with other resin-derived compounds like retene (B1680549) and fichtelite, serves as a significant biomarker. These molecular fossils provide valuable insights into the paleoenvironment and the types of vegetation present during the formation of the geological deposits.

Currently, there is a notable absence of quantitative data in the published literature regarding the concentration or abundance of this compound in its natural sources.

Experimental Protocols: Extraction and Analysis

While specific, detailed protocols for this compound are not widely published, a generalized methodology for the extraction and analysis of diterpenoid biomarkers from lignite can be constructed based on standard practices in organic geochemistry. This protocol involves solvent extraction, chromatographic separation, and spectrometric analysis.

1. Sample Preparation:

-

Lignite samples are first ground to a fine powder to increase the surface area for efficient extraction.

-

The powdered sample is then dried to remove any moisture that might interfere with the extraction process.

2. Extraction:

-

Soxhlet Extraction: This is a classic and effective method for extracting organic compounds from a solid matrix. The powdered lignite is placed in a thimble within the Soxhlet apparatus. A suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) is heated, and its vapor bypasses the thimble, condenses, and drips back through the sample, continuously extracting the soluble organic matter. This process is typically run for 24 to 72 hours.

-

Pressurized Solvent Extraction (PSE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process.

3. Fractionation and Cleanup:

-

The crude extract obtained is often a complex mixture of various organic compounds. To isolate the hydrocarbon fraction containing this compound, the extract is typically subjected to column chromatography.

-

The extract is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina.

-

Different solvent systems with increasing polarity are used to elute different classes of compounds. The non-polar fraction, containing saturated and aromatic hydrocarbons like this compound, is collected.

4. Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying this compound.

-

The hydrocarbon fraction is injected into a gas chromatograph, which separates the individual compounds based on their boiling points and interactions with the chromatographic column.

-

As each compound elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern.

-

The resulting mass spectrum is a "fingerprint" that allows for the positive identification of this compound by comparing it to a known standard or a library of spectra.

-

Quantification can be achieved by integrating the peak area of this compound in the chromatogram and comparing it to the peak area of an internal standard added in a known concentration.

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can be used for the direct analysis of the powdered lignite without prior solvent extraction. The sample is rapidly heated to a high temperature in the absence of oxygen, causing the complex organic matter to break down into smaller, volatile fragments that are then analyzed by GC-MS.

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a lignite sample.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals no published studies on the biological activity of this compound or its involvement in any signaling pathways. Its significance to date is primarily in the field of geochemistry as a paleobotanical biomarker. Therefore, no diagrams of signaling pathways can be provided.

Conclusion

This compound is a geochemically significant organic mineral with well-defined natural sources and occurrence, primarily in lignite derived from ancient coniferous forests. While its physicochemical properties are well-documented, there is a clear gap in the scientific literature regarding its quantitative abundance in these sources and any potential biological activities. The analytical methods for its study are rooted in standard organic geochemical techniques, providing a clear path for future research to address these unanswered questions. This guide serves as a foundational document for researchers interested in exploring this unique natural product further.

References

Simonellite: A Potential Biomarker for the Pinaceae Family

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Simonellite, a saturated tetracyclic diterpenoid hydrocarbon, has emerged as a significant biomarker in paleobotanical and geochemical studies. Its origin is intrinsically linked to the resinous exudates of higher plants, particularly conifers. This technical guide provides a comprehensive overview of this compound's role as a potential biomarker for the Pinaceae family, detailing its chemical nature, biosynthetic origins, diagenetic formation, and the analytical methodologies required for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the chemotaxonomy of conifers and the potential applications of their chemical constituents.

This compound, along with other related compounds like retene (B1680549) and cadalene, serves as a molecular fossil, offering clues to the composition of ancient ecosystems. Its chemical structure, 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene, is derived from the abietane-type diterpenoids prevalent in the resin of many conifer species. The presence and abundance of this compound in geological sediments and fossilized resins can, therefore, indicate the historical presence of specific plant lineages, with a strong correlation to the Pinaceae family.

Data Presentation: Quantitative Analysis of Precursors

Direct quantitative comparisons of this compound concentrations across different conifer families are scarce in current literature, as this compound is a product of diagenesis (geological alteration) rather than a direct biosynthetic product. However, the abundance of its known precursors, primarily abietic acid and dehydroabietic acid, in fresh resin can serve as a strong proxy for the potential of a plant's biomass to form this compound over geological time. The Pinaceae family is well-documented to be a rich source of these abietane-type diterpenoids.

Below is a summary of the typical diterpenoid resin acid composition in Pinaceae and Cupressaceae, highlighting the prevalence of this compound precursors in the former.

| Diterpenoid Resin Acid | Pinaceae (e.g., Pinus sp.) | Cupressaceae (e.g., Callitris sp.) | Reference |

| Abietic Acid | Major Component | Minor Component/Absent | [1][2][3] |

| Dehydroabietic Acid | Major Component | Minor Component/Absent | [1][2][3] |

| Pimaric Acid | Major Component | Minor Component | [1][3] |

| Isopimaric Acid | Major Component | Minor Component | [1] |

| Levopimaric Acid | Major Component | Absent | [1] |

| Palustric Acid | Major Component | Absent | [1] |

| Neoabietic Acid | Major Component | Absent | [1] |

| Sandaracopimaric Acid | Present | Major Component | [3] |

| Callitrisic Acid | Absent | Major Component | [3] |

Biosynthesis and Diagenetic Formation of this compound

This compound is not directly synthesized by plants. Instead, it is a diagenetic product of abietane-type diterpenoids, which are key components of the resin produced by many members of the Pinaceae family.

Biosynthesis of Abietane (B96969) Diterpenoids (this compound Precursors)

The biosynthesis of abietane diterpenoids, such as abietic acid, begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). An enzyme, abietadiene synthase, catalyzes a two-step cyclization to form the abietadiene skeleton.[4] This precursor then undergoes a series of oxidation and rearrangement reactions to yield the various resin acids that characterize pine resin.

References

- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terpenoid Compositions of Resins from Callitris Species (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Simonellite.

An In-depth Technical Guide to the Physical and Chemical Properties of Simonellite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₉H₂₄) is a rare organic mineral, classified as a hydrocarbon. It is a polycyclic aromatic hydrocarbon, chemically identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene[1]. First discovered by Italian geologist Vittorio Simonelli, after whom it is named, it occurs naturally in sedimentary rocks and lignite (B1179625) deposits, apparently derived from diterpenes in coniferous resins[2][3]. This compound, along with compounds like cadalene (B196121) and retene, serves as a significant biomarker for higher plants, making it valuable in the paleobotanic analysis of rock sediments[2]. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from mineralogical databases and crystallographic studies.

Chemical Properties and Composition

This compound is a saturated tetracyclic hydrocarbon. Its chemical identity has been confirmed through synthesis and structural analysis.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄ | [4][5] |

| IUPAC Name | 1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene | [5] |

| Molecular Weight | 252.4 g/mol | [5][6] |

| CAS Registry Number | 27530-79-6 | [5] |

| InChIKey | XZDCNNOTTUOTGE-UHFFFAOYSA-N | [6] |

| Classification | Hydrocarbon Mineral | [4] |

Table 2: Elemental Composition of this compound

| Element | Weight Percentage (Ideal) | Source(s) |

| Carbon (C) | 90.42% | [1][7] |

| Hydrogen (H) | 9.58% | [1][7] |

Spectroscopic Data

Spectroscopic data for this compound are cataloged in various databases. While the raw spectra are not publicly detailed in the cited literature, the existence of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR), and Raman spectra is noted[5].

-

Infrared (IR) Spectroscopy : An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons, consistent with its tetrahydrophenanthrene structure.

-

Raman Spectroscopy : Raman spectra are available in the RRUFF project database, collected using 532 nm and 780 nm laser wavelengths[5].

-

Mass Spectrometry (MS) : GC-MS data would confirm the molecular weight with a molecular ion peak (m/z) around 252.4 and provide a fragmentation pattern useful for structural elucidation.

Physical and Crystallographic Properties

This compound typically appears as white, translucent crystalline incrustations[1][4].

Table 3: Physical Properties of this compound

| Property | Value | Source(s) |

| Color | White | [1][4][7] |

| Appearance | Translucent Crystalline Crusts | [1][4] |

| Streak | White | [7] |

| Density (Measured) | 1.08 g/cm³ | [1][4][7] |

| Density (Calculated) | 1.10 g/cm³ | [1][4] |

| Hardness | Not Determined | [1] |

| Melting Point | 59°C - 60°C | [1] |

| Boiling Point | 314°C - 316°C | [1] |

Table 4: Crystallographic Data for this compound

| Property | Value | Source(s) |

| Crystal System | Orthorhombic | [4][5] |

| Point Group | 2/m 2/m 2/m (Dipyramidal) | [1][4] |

| Space Group | Pnna | [1][4] |

| Unit Cell Dimensions | a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å | [1][4] |

| Unit Cell Volume | 3036.22 ų | [4] |

| Z (Formula units/cell) | 8 | [1] |

| Optical Class | Biaxial | [1] |

Solubility and Thermodynamic Properties

Solubility

This compound's solubility reflects its nonpolar hydrocarbon nature.

Table 5: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Benzene | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Alcohol | Slightly Soluble | [4] |

Thermodynamic Properties

Experimental Protocols

Detailed experimental procedures from the original characterization studies are not fully available. The following are generalized protocols representing standard methodologies for determining the key properties of a solid organic mineral like this compound.

Single-Crystal X-ray Diffraction

The crystal structure of this compound was determined from material recrystallized from benzene[1]. A general protocol for this technique is as follows:

-

Crystal Preparation : A single, high-quality crystal of this compound (approx. 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

-

Diffraction Measurement : The crystal is rotated in the beam, and the intensities and positions of the diffracted X-rays are measured by a detector at a controlled temperature (e.g., 293 K).

-

Structure Solution : The resulting diffraction pattern is indexed to determine the unit cell parameters and space group (Pnna for this compound)[1][4]. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

-

Structure Refinement : The atomic positions and thermal parameters are refined using least-squares methods to best fit the calculated diffraction pattern to the observed data, yielding the final molecular structure.

Density Measurement

The measured density of this compound is reported as 1.08 g/cm³[1][4]. A common method for accurately determining the density of a solid powder is gas pycnometry.

-

Sample Preparation : A precisely weighed sample of crystalline this compound is placed in a sample chamber of a known volume.

-

Analysis : The system is purged with an inert gas (typically helium). The gas is introduced into a reference chamber and then expanded into the sample chamber.

-

Volume Calculation : By measuring the pressure change upon expansion, the volume of the solid sample is determined via the gas law (Archimedes' principle of fluid displacement).

-

Density Calculation : Density is calculated by dividing the sample's mass by its measured volume.

Solubility Determination

The qualitative solubility of this compound was determined in several organic solvents[4]. A standard protocol involves:

-

Sample Preparation : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition : A small volume of the solvent to be tested (e.g., 1 mL of benzene) is added to the test tube.

-

Observation : The mixture is agitated at a constant temperature. The degree of dissolution is observed visually.

-

Classification :

-

Soluble : The entire solid dissolves.

-

Slightly Soluble : Only a portion of the solid dissolves.

-

Insoluble : The solid does not appear to dissolve.

-

Visualizations

As a hydrocarbon mineral, this compound is not involved in biological signaling pathways. The following diagrams illustrate its classification and a generalized workflow for its characterization.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. researchgate.net [researchgate.net]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. Selenite cytotoxicity in drug resistant and nonresistant human ovarian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Biological activity tests of chemical constituents from two Brazilian Labiatae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. ul.qucosa.de [ul.qucosa.de]

Simonellite: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonellite (C₁₉H₂₄) is a rare organic mineral, classified as a polycyclic aromatic hydrocarbon.[1][2] Its discovery and unique properties make it a subject of interest for researchers in various fields, including organic geochemistry and crystallography. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of this compound, with a focus on its physicochemical properties and the methodologies used for its characterization.

Discovery and History

This compound was discovered by the Italian geologist and paleontologist, Professor Vittorio Simonelli (1860–1929) of the University of Bologna, in whose honor the mineral was named.[1][2][3] The type locality for this compound is a coal mine in Fognano, near Montepulciano, Tuscany, Italy.[2][3][4][5] The mineral was first described in 1919.[3] It is considered a valid species by the International Mineralogical Association (IMA) with a "pre-IMA" or "grandfathered" status, indicating its discovery before the establishment of the IMA.[3]

Physicochemical and Crystallographic Properties

This compound is a colorless to white, translucent mineral that occurs as crystalline incrustations.[3][4][5] It is found in lignite (B1179625) deposits and is believed to be derived from diterpenes present in coniferous resins.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₉H₂₄[1][2][3][5] |

| IUPAC Name | 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene[1] |

| Molecular Weight | 252.40 g/mol [3] |

| Elemental Composition | C: 90.42%, H: 9.58%[3] |

| Measured Density | 1.08 g/cm³[5] |

| Calculated Density | 1.10 g/cm³[5] |

| Melting Point | 59-60 °C[4] |

| Boiling Point | 314-316 °C[4] |

Table 2: Crystallographic Data

| Property | Value |

| Crystal System | Orthorhombic[1][5] |

| Point Group | 2/m 2/m 2/m[4] |

| Space Group | Pnna[4][5] |

| Unit Cell Dimensions | a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å[4][5] |

| a:b:c ratio | 1.011 : 1 : 3.942[5] |

| Volume of Unit Cell (V) | 3036.22 ų[5] |

| Z (formula units per unit cell) | 8[3][4] |

Experimental Protocols

The primary technique for elucidating the crystal structure of this compound is single-crystal X-ray diffraction. While a specific detailed protocol for the original determination is not available, a general methodology can be outlined based on standard crystallographic practices.

Single-Crystal X-ray Diffraction Methodology

-

Crystal Selection and Mounting: A suitable single crystal of this compound is carefully selected under a microscope. The crystal should be of high quality, with well-defined faces and free of visible defects. The selected crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

-

Data Processing: The raw diffraction data is processed to correct for various factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

Structure Solution: The processed data is used to solve the crystal structure. For organic molecules like this compound, direct methods are often employed to determine the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. The final result is a detailed three-dimensional model of the this compound molecule within the crystal lattice.

Biogeochemical Origin and Significance

This compound is considered a biomarker for higher plants, specifically conifers.[1][2] Its molecular structure is derived from diterpenoid precursors found in plant resins. This biogeochemical link makes this compound a useful tool in paleobotanical studies of sedimentary rocks.

Biosynthetic Pathway Overview

The formation of this compound is a result of the diagenetic alteration of diterpenoids from coniferous resins. The following diagram illustrates the conceptual pathway from a generic diterpene precursor to this compound.

Caption: Conceptual pathway of this compound formation from diterpene precursors.

Conclusion

This compound stands as a fascinating example of a naturally occurring, crystalline organic molecule with a well-defined geological origin. The detailed characterization of its physical, chemical, and crystallographic properties through techniques like X-ray diffraction has provided valuable insights into its structure and formation. As a biomarker, it continues to be a relevant subject for research in the fields of organic geochemistry and paleobotany.

References

The Diagenetic Journey of Simonellite: From Conifer Resins to a Crystalline Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Simonellite (C₁₉H₂₄), a rare organic mineral, serves as a significant biomarker in sedimentary geology, offering insights into the paleoenvironment and the thermal history of organic matter. This technical guide provides a comprehensive overview of the diagenesis of this compound, detailing its formation pathway from diterpenoid precursors, the physicochemical conditions governing its transformation, and the experimental methodologies used to study these processes.

Geochemical Setting and Precursors

This compound is a polycyclic aromatic hydrocarbon found primarily in lignite (B1179625) and other sedimentary deposits rich in organic matter.[1] Its genesis is intrinsically linked to the diagenetic alteration of resin acids, particularly those derived from coniferous trees.[2][3] The primary biological precursors are abietane-type diterpenoids, with abietic acid being a key starting molecule. These diterpenoids are major components of conifer resin.

The diagenetic process, which encompasses the physical, chemical, and biological changes in sediments after deposition but before metamorphism, transforms these complex biological molecules into stable geological compounds.[4] The overall transformation is a multi-step process involving defunctionalization, aromatization, and subsequent alkylation and hydrogenation.

The Diagenetic Pathway of this compound

The formation of this compound is a sequential process that occurs over geological timescales under increasing temperature and pressure. The key stages of this pathway are outlined below.

Stage 1: Transformation of Abietic Acid to Retene (B1680549)

The initial phase of diagenesis involves the transformation of abietic acid and related diterpenoids into the more stable aromatic hydrocarbon, retene (C₁₈H₁₈). This occurs through a series of reactions including dehydrogenation, decarboxylation, and aromatization. Dehydroabietic acid is a key intermediate in this transformation.

Stage 2: Conversion of Retene to this compound

The subsequent transformation of retene to this compound is less definitively documented in literature but is understood to involve alkylation and partial hydrogenation. This compound (1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene) is a C₁₉ hydrocarbon, indicating the addition of a methyl group to the C₁₈ retene structure. This alkylation is a known process in the diagenesis of aromatic hydrocarbons in sedimentary basins.[5][6] Following or concurrent with alkylation, partial hydrogenation of one of the aromatic rings of the phenanthrene (B1679779) skeleton occurs, resulting in the final this compound structure.

Quantitative Data on Diagenetic Conditions

The precise temperature and pressure conditions for each step of this compound formation are not well-constrained. However, by examining the conditions of lignite diagenesis, where this compound is typically found, and through experimental simulations of organic matter maturation, a general framework can be established.

| Diagenetic Stage | Process | Temperature Range (°C) | Pressure Conditions |

| Eodiagenesis | Microbial alteration, initial compaction, formation of dehydroabietic acid. | < 50 | Low, corresponding to shallow burial. |

| Mesodiagenesis | Thermal alteration, aromatization to retene, initial oil generation. | 50 - 150 | Moderate, increasing with burial depth. |

| Late Mesodiagenesis | Alkylation and hydrogenation of retene to form this compound. | 100 - 200+ | Moderate to high. |

Note: These are generalized ranges for the diagenesis of organic matter in sedimentary basins. The specific conditions for this compound formation may vary based on the local geological setting.

Experimental Protocols

Investigating the diagenesis of this compound and its precursors involves a combination of analytical techniques and simulation experiments. Below are detailed methodologies for key experiments.

Simulation of Diagenesis using Hydrothermal Reactors

This protocol describes a general method for simulating the thermal maturation of diterpenoid-rich organic matter.

Objective: To simulate the diagenetic transformation of diterpenoid precursors (e.g., abietic acid or retene) under controlled temperature and pressure conditions.

Materials:

-

High-pressure hydrothermal reactor (Parr-type or similar)

-

Diterpenoid precursor (abietic acid or retene)

-

Inert matrix (e.g., silica (B1680970) sand or montmorillonite (B579905) clay)

-

Deionized water

-

Organic solvents (e.g., dichloromethane, hexane) for extraction

-

Glassware for extraction and sample preparation

Procedure:

-

A known quantity of the diterpenoid precursor is mixed with the inert matrix.

-

The mixture is placed in the hydrothermal reactor vessel.

-

Deionized water is added to create a saturated steam environment.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

The reactor is heated to the target temperature (e.g., 250°C) and maintained for a specified duration (e.g., 72 hours).

-

After the experiment, the reactor is cooled to room temperature.

-

The solid residue is removed and dried.

-

The organic compounds are extracted from the solid residue using a suitable solvent in a Soxhlet apparatus.

-

The extract is concentrated and analyzed using the techniques described in section 4.2.

Analytical Techniques for Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To separate, identify, and quantify the organic compounds in the experimental products or natural samples.

-

Methodology:

-

The extracted organic fraction is dissolved in a suitable solvent.

-

An internal standard may be added for quantification.

-

The sample is injected into the gas chromatograph, which separates the compounds based on their boiling points and interactions with the capillary column.

-

The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Identification is achieved by comparing the retention times and mass spectra to those of authentic standards and library databases.

-

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed molecular structure of isolated diagenetic products.

-

Methodology:

-

The compound of interest is purified, typically by chromatography.

-

The purified compound is dissolved in a deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to determine the connectivity of atoms within the molecule.

-

4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the organic matter and track changes during diagenesis (e.g., loss of carboxyl groups).

-

Methodology:

-

A small amount of the sample is prepared, often as a KBr pellet or a thin film.

-

The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.

-

The resulting spectrum shows absorption bands corresponding to different functional groups.

-

Conclusion

The diagenesis of this compound is a complex geochemical process that transforms diterpenoid precursors from conifer resins into a stable organic mineral. The pathway involves initial aromatization to retene, followed by alkylation and partial hydrogenation. While the general conditions of diagenesis are understood to involve increasing temperature and pressure with burial depth, further experimental research is needed to precisely constrain the kinetics and thermodynamics of each transformation step. The analytical and experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the intricate details of this compound's formation and its utility as a paleoenvironmental proxy.

References

- 1. researchgate.net [researchgate.net]

- 2. Retene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

Simonellite: A Diterpenoid Biomarker for Tracing Terrestrial Input in Marine Sediments

An In-depth Technical Guide for Researchers and Scientists

Introduction: In the fields of geochemistry, paleoclimatology, and environmental science, the accurate reconstruction of past terrestrial environments relies on robust proxies preserved in marine sedimentary archives. Among these, molecular biomarkers offer a powerful tool for identifying the source and flux of organic matter from land to sea. Simonellite, a saturated tetracyclic diterpenoid hydrocarbon, has emerged as a promising biomarker for tracking the input of resin-producing terrestrial plants, particularly conifers, into marine depositional environments. This technical guide provides a comprehensive overview of the use of this compound as a proxy for terrestrial input, detailing its chemical nature, diagenetic origins, analytical methodologies, and interpretation in paleoenvironmental studies.

The Geochemical Fingerprint of Conifers

This compound (C19H24) is a diagenetic product of abietane-type diterpenoids, which are abundant components of the resin of many coniferous trees. Its molecular structure provides a specific signature that can be traced back to its terrestrial plant origins. The primary precursor of this compound is abietic acid, a major constituent of pine resin.

The transformation of abietic acid to this compound is a complex process that occurs over geological timescales within the sedimentary column. This diagenetic pathway involves a series of chemical alterations, including dehydrogenation, decarboxylation, and aromatization. A key intermediate in this process is dehydroabietic acid, which can be further altered to form both this compound and retene (B1680549), another important aromatic hydrocarbon biomarker for terrestrial input. The relative abundance of these compounds can provide insights into the depositional environment and the extent of diagenesis.

Logical Relationship of this compound and Related Compounds

The diagenetic transformation of abietic acid, a primary constituent of conifer resin, into this compound and other related biomarkers is a key aspect of its utility as a proxy. The following diagram illustrates the logical relationships between these compounds.

Experimental Protocols: Unlocking the Sedimentary Record

The analysis of this compound in marine sediments requires a meticulous and systematic approach to ensure accurate identification and quantification. The following outlines a typical experimental workflow from sediment sample to analytical data.

Experimental Workflow

1. Sample Preparation:

-

Freeze-Drying: Sediment samples are typically freeze-dried to remove water without significantly altering the organic compounds.

-

Homogenization: The dried sediment is then ground to a fine, homogeneous powder to ensure representative subsampling.

2. Extraction:

-

Soxhlet or Accelerated Solvent Extraction (ASE): The powdered sediment is extracted using an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH), to isolate the total lipid extract (TLE). ASE is often preferred for its efficiency and reduced solvent consumption.

3. Fractionation:

-

Column Chromatography: The TLE is fractionated using column chromatography, typically with silica gel as the stationary phase. A sequence of solvents with increasing polarity (e.g., hexane, toluene, ethyl acetate, methanol) is used to separate the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds). This compound, being a hydrocarbon, will elute in the apolar fraction.

4. Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The hydrocarbon fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides mass spectral data for their identification.

-

Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the this compound standard. An internal standard is often added to the sample prior to extraction to correct for any losses during sample preparation.

Data Presentation: Quantitative Insights into Terrestrial Input

While a comprehensive global dataset for this compound in marine sediments is still being developed, data from various regional studies can be compiled to understand its distribution and significance. The following tables are examples of how quantitative data on this compound and related biomarkers can be structured for comparative analysis. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not found in the provided search results.

Table 1: Hypothetical Concentrations of this compound and Retene in a Marine Sediment Core

| Depth (cm) | This compound (ng/g sed) | Retene (ng/g sed) | This compound/Retene Ratio | Inferred Terrestrial Input |

| 0-2 | 15.2 | 25.8 | 0.59 | High |

| 10-12 | 12.5 | 20.1 | 0.62 | Moderate |

| 20-22 | 8.1 | 12.5 | 0.65 | Moderate |

| 30-32 | 5.3 | 7.9 | 0.67 | Low |

| 40-42 | 2.1 | 3.5 | 0.60 | Very Low |

Table 2: Comparison of Terrestrial Biomarker Concentrations Across Different Marine Environments (Hypothetical Data)

| Location | Water Depth (m) | Distance from Shore (km) | This compound (ng/g sed) | n-C29 alkane (ng/g sed) | Lignin Phenols (mg/100mg OC) |

| Coastal Shelf | 50 | 10 | 25.6 | 150.2 | 1.2 |

| Continental Slope | 500 | 100 | 8.9 | 55.7 | 0.5 |

| Abyssal Plain | 4000 | 500 | 1.2 | 10.3 | 0.1 |

Interpretation and Paleoenvironmental Significance

The presence and concentration of this compound in marine sediments can be a valuable indicator of:

-

Proximity to a Terrestrial Source: Higher concentrations of this compound generally indicate a greater input of organic matter from land.

-

Vegetation Type: As a derivative of abietane (B96969) diterpenoids, this compound specifically points to the presence of coniferous vegetation in the source area.

-

Paleoclimatic Conditions: Changes in this compound flux over time can reflect shifts in terrestrial vegetation patterns, which may be linked to climatic changes such as temperature and precipitation.

-

Sediment Transport Mechanisms: The distribution of this compound in marine sediments can provide clues about the transport pathways of terrestrial organic matter, such as riverine discharge and atmospheric deposition.

The ratio of this compound to other terrestrial biomarkers, such as retene, can also provide additional paleoenvironmental information. For instance, a higher this compound to retene ratio might suggest less severe diagenetic alteration or a different composition of the source vegetation.

Conclusion

This compound serves as a specific and robust biomarker for tracing the input of coniferous-derived organic matter into marine sediments. Its analysis, through a combination of advanced extraction and chromatographic techniques, provides quantitative data that can be integrated with other paleoenvironmental proxies to reconstruct past terrestrial ecosystems and their linkages to the marine environment. Further research focusing on the calibration of this compound concentrations with modern environmental parameters and its application in a wider range of depositional settings will continue to enhance its utility as a powerful tool in Earth and life sciences.

The Geochemical Significance of Simonellite in Source Rocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonellite is a naturally occurring organic mineral, identified as a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₂₄. It is a recognized biomarker, specifically a diterpenoid derived from the resin of higher plants, particularly conifers. The presence and abundance of this compound in sedimentary rocks provide valuable insights into the depositional environment, the nature of the organic matter input, and the thermal maturity of source rocks. This technical guide provides an in-depth analysis of the geochemical significance of this compound, its formation pathways, analytical methodologies for its identification, and its application in petroleum exploration and paleoenvironmental reconstruction.

Geochemical Significance of this compound

This compound's primary geochemical significance lies in its role as a specific biomarker for coniferous vegetation. Its detection in source rock extracts is a strong indicator of terrestrial organic matter input from these plants. This information is crucial for reconstructing past ecosystems and understanding the types of organic matter that have contributed to the formation of petroleum.

In conjunction with other related biomarkers, such as retene (B1680549) and cadalene, the analysis of this compound can provide a more nuanced understanding of the paleoenvironment. The relative abundance of these compounds can help to distinguish between different types of terrestrial inputs and assess the overall contribution of higher plants to the sedimentary organic matter.

Data Presentation

As specific quantitative data for this compound across a diverse range of source rocks is not compiled in a single public source, the following table presents a conceptual framework for how such data would be structured for comparative analysis. This structure can be populated as data becomes available through specific research initiatives.

| Source Rock Formation | Age | Location | Total Organic Carbon (TOC wt%) | This compound Concentration (µg/g TOC) | Retene Concentration (µg/g TOC) | This compound/Retene Ratio | Paleoenvironment Interpretation |

| Example: Cretaceous Shale | Cretaceous | [Example Location] | 2.5 | [Value] | [Value] | [Value] | Deltaic with significant conifer input |

| Example: Jurassic Coal | Jurassic | [Example Location] | 65.0 | [Value] | [Value] | [Value] | Terrestrial, forested swamp |

| Example: Tertiary Sandstone | Tertiary | [Example Location] | 0.8 | [Value] | [Value] | [Value] | Fluvial with reworked terrestrial organic matter |

Experimental Protocols

The identification and quantification of this compound in source rock samples are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction, fractionation, and analysis of diterpenoid biomarkers like this compound.

Sample Preparation and Extraction

-

Objective: To extract the soluble organic matter, including this compound, from the source rock matrix.

-

Procedure:

-

Pulverize the source rock sample to a fine powder (e.g., < 100 mesh).

-

Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) on a known quantity of the powdered rock.

-

A common solvent mixture for this extraction is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 (v/v) ratio.

-

The extraction is typically run for 24 to 72 hours to ensure complete recovery of the soluble organic matter.

-

After extraction, the solvent containing the total lipid extract (TLE) is concentrated using a rotary evaporator.

-

Fractionation of the Total Lipid Extract

-

Objective: To separate the TLE into different compound classes (saturates, aromatics, and polar compounds) to reduce matrix complexity and improve analytical sensitivity.

-

Procedure:

-

The concentrated TLE is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Saturated Hydrocarbons: Elute with a non-polar solvent such as n-hexane.

-

Aromatic Hydrocarbons (containing this compound): Elute with a solvent of intermediate polarity, typically a mixture of n-hexane and dichloromethane (e.g., 7:3 v/v).

-

Polar Compounds (NSOs): Elute with a polar solvent mixture, such as dichloromethane and methanol (e.g., 1:1 v/v).

-

Each fraction is collected separately and concentrated before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify this compound and other biomarkers in the aromatic fraction.

-

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

Column: A non-polar capillary column, such as a 60 m CP-Sil 5 CB-MS (or equivalent) with a 0.25 mm internal diameter and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injection: Splitless injection of 1 µL of the sample.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 290°C at a rate of 4°C/min.

-

Hold at 290°C for 30 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Key ions for this compound would be monitored.

-

-

Mandatory Visualizations

Diagenetic Pathway of Abietic Acid to this compound

The formation of this compound in sediments is a result of the diagenesis of abietic acid, a primary component of conifer resin. This process involves a series of chemical transformations including defunctionalization (loss of the carboxylic acid group) and aromatization of the ring structures.

Caption: Simplified diagenetic pathway of abietic acid to this compound and Retene.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical workflow for the analysis of this compound from source rock samples.

Caption: Experimental workflow for the analysis of this compound from source rocks.

Conclusion

This compound is a valuable biomarker that provides specific information about the contribution of coniferous vegetation to the organic matter in source rocks. Its analysis, in conjunction with other diterpenoid and aromatic biomarkers, allows for a detailed reconstruction of paleoenvironments and a better understanding of the petroleum systems. The methodologies outlined in this guide provide a robust framework for the reliable identification and quantification of this compound, aiding researchers in the fields of geochemistry, petroleum exploration, and paleoclimatology. Further research to establish a comprehensive quantitative database of this compound in various source rocks will enhance its utility as a precise geochemical tool.

Methodological & Application

Application Notes and Protocols for Simonellite Extraction from Sedimentary Rocks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of Simonellite, a diterpenoid biomarker, from sedimentary rock matrices such as lignite (B1179625) and coal. The methodologies are based on established techniques for the extraction of similar organic compounds from geological samples.

Introduction to this compound

This compound (C₁₉H₂₄) is a polycyclic aromatic hydrocarbon derived from diterpenes found in conifer resins. As a biomarker, its presence and abundance in sedimentary rocks can provide valuable insights into the paleoenvironment and the organic matter input during sediment deposition. Its potential pharmacological properties make it a molecule of interest for drug development.

Physical and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₂₄ |

| Molecular Weight | 252.40 g/mol |

| Appearance | Colorless to white crystals |

| Boiling Point | 314-316 °C |

| Melting Point | 59-60 °C |

| Solubility | Soluble in many organic solvents |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for efficient extraction.

Protocol:

-

Drying: Dry the sedimentary rock sample (e.g., lignite, coal) in an oven at 40-50°C for 24 hours to remove moisture.

-

Grinding: Grind the dried sample to a fine powder (e.g., 100-200 mesh) using a mortar and pestle or a mechanical grinder. This increases the surface area for solvent interaction.

-

Homogenization: Ensure the powdered sample is thoroughly homogenized before taking a subsample for extraction.

Extraction Protocols

Two common and effective methods for the extraction of organic biomarkers from solid matrices are Soxhlet extraction and ultrasonic extraction.

This is a classic and exhaustive extraction method.

Materials:

-

Soxhlet extractor apparatus

-

Heating mantle

-

Round-bottom flask

-

Cellulose (B213188) extraction thimble

-

Condenser

-

Chosen solvent (e.g., Dichloromethane (B109758), Toluene/Methanol mixture)

Procedure:

-

Accurately weigh 10-20 g of the powdered rock sample and place it in a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of the chosen solvent and add a few boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser.

-

Heat the solvent to its boiling point using the heating mantle.

-

Allow the extraction to proceed for 24 hours, ensuring a consistent cycle rate (4-6 cycles per hour).[1]

-

After extraction, allow the apparatus to cool down.

-

Concentrate the extract using a rotary evaporator to near dryness.

-

Redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for further purification.

This method is faster than Soxhlet extraction but may be slightly less exhaustive.[1][2]

Materials:

-

Ultrasonic bath or probe sonicator

-

Glass beaker or flask

-

Centrifuge

-

Chosen solvent (e.g., Dichloromethane, Acetone/Hexane (B92381) mixture)

Procedure:

-

Accurately weigh 5-10 g of the powdered rock sample into a glass beaker or flask.

-

Add 50 mL of the chosen solvent to the sample.

-

Place the beaker in an ultrasonic bath or use a probe sonicator.

-

Sonicate the mixture for 30-60 minutes.[1]

-

After sonication, separate the extract from the solid residue by centrifugation at 4000 rpm for 10 minutes.

-

Decant the supernatant (the extract).

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine all the extracts.

-

Concentrate the combined extract using a rotary evaporator.

-

Redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for purification.

Purification Protocol: Column Chromatography

The crude extract will contain a mixture of compounds. Column chromatography is a standard method for purifying the target compound, this compound.[3][4]

Materials:

-

Glass chromatography column

-

Stationary phase: Silica (B1680970) gel (activated at 120°C for 4 hours) or Alumina

-

Mobile phase: A solvent system of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane or ethyl acetate).

-

Collection vials

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a small layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with 100% hexane.

-

Fraction Collection: Collect the eluting solvent in small fractions (e.g., 5-10 mL).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding small percentages of a more polar solvent (e.g., dichloromethane or ethyl acetate). This will help to elute compounds with increasing polarity.

-

Monitoring: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or by analyzing a small aliquot of each fraction by GC-MS.

-

Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the identification and quantification of this compound.[5]

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at a rate of 6°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Inject a small volume (e.g., 1 µL) of the purified sample extract into the GC-MS.

-

Identify this compound by comparing its retention time and mass spectrum with that of the standard. The characteristic mass fragments (m/z) for this compound are 252 (molecular ion) and 237.[5]

-

For quantification, create a calibration curve using a series of this compound standards of different concentrations.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Aromatic Hydrocarbons from Sedimentary Rocks

This table summarizes the general effectiveness of various solvents for extracting aromatic hydrocarbons, which are structurally similar to this compound, from coal and other sedimentary rocks. The efficiency can vary depending on the specific matrix and compound.

| Solvent/Solvent System | Relative Polarity | Boiling Point (°C) | General Efficiency for Aromatic Hydrocarbons | Reference |

| Hexane | Low | 69 | Good for non-polar compounds, less effective for more polar aromatics. | [1] |

| Dichloromethane (DCM) | Medium | 40 | Excellent for a broad range of aromatic hydrocarbons. | [1] |

| Toluene | Low | 111 | Very effective for aromatic compounds due to structural similarity. | [6] |

| Acetone | High | 56 | Often used in mixtures with less polar solvents to improve extraction of a wider range of compounds. | [7] |

| Methanol | High | 65 | Effective for more polar compounds, often used in mixtures. | [6] |

| Toluene/Methanol (e.g., 9:1) | Medium-High | Variable | A mixture can provide a broader extraction range. | |

| Acetone/Hexane (e.g., 1:1) | Medium | Variable | A common mixture for extracting a wide range of organic compounds. |

Visualizations

Diagram 1: General Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction and analysis.

Diagram 2: Logical Flow for Solvent Selection

Caption: Logical flow for selecting an appropriate extraction solvent.

References

- 1. Factors that influence the extraction of polycyclic aromatic hydrocarbons from coal | U.S. Geological Survey [usgs.gov]

- 2. Ultrasonic extraction of total particulate aromatic hydrocarbons (TpAH) from airborne particles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. column-chromatography.com [column-chromatography.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Key Groups of Coal Spontaneous Combustion and Risk Prediction Based on Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Analysis of Simonellite in Geological Samples by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a comprehensive methodology for the extraction, identification, and quantification of simonellite, a key diterpenoid biomarker, in geological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (1,1-dimethyl-1,2,3,4-tetrahydro-7-isopropyl phenanthrene) is a naturally occurring organic mineral derived from diterpenes found in conifer resins.[1][2] Its presence and concentration in sedimentary rocks provide valuable insights for paleobotanical and paleoenvironmental reconstructions.[1][2] The protocols outlined herein provide a robust framework for researchers in geochemistry, environmental science, and drug discovery to analyze this significant terrestrial biomarker.

Introduction

This compound (C₁₉H₂₄, Molar Mass: 252.39 g/mol ) is a polycyclic aromatic hydrocarbon that serves as a chemical fossil, indicating the past presence of higher plants, particularly conifers.[1][2] As a biomarker, its analysis in geological matrices such as shales, sandstones, and lignites can elucidate the depositional environment, thermal maturity of organic matter, and the history of terrestrial ecosystems. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the elucidation of such biomarker compounds from complex geological extracts due to its high sensitivity and specificity.[1] This document provides a detailed protocol for the extraction of this compound from sedimentary rocks and its subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation and Extraction

A sequential extraction method is employed to isolate the aromatic hydrocarbon fraction containing this compound from the geological matrix.

Materials:

-

Mortar and pestle or rock pulverizer

-

Soxhlet extraction apparatus

-

Cellulose (B213188) extraction thimbles

-

Rotary evaporator

-

Glass columns for chromatography

-

Silica (B1680970) gel (activated)

-

Alumina (activated)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

n-hexane, HPLC grade

-

Methanol (B129727), HPLC grade

-

Internal Standard (e.g., d10-anthracene or a suitable non-native deuterated aromatic compound)

-

Glauber's salt (anhydrous sodium sulfate)

Protocol:

-

Sample Pulverization: Crush the geological sample (e.g., shale, sandstone) to a fine powder (< 200 mesh) using a mortar and pestle or a rock pulverizer.

-

Drying: Dry the powdered sample in an oven at 40°C for 24 hours to remove residual moisture.

-

Soxhlet Extraction:

-

Place approximately 20-50 g of the dried, powdered sample into a pre-cleaned cellulose extraction thimble.

-

Add a known amount of the internal standard solution to the sample in the thimble.

-

Extract the sample with a 2:1 (v/v) mixture of dichloromethane and methanol for 24 hours in a Soxhlet apparatus.

-

-

Concentration: Concentrate the extract to near dryness using a rotary evaporator with a water bath set to 35°C.

-

Fractionation:

-

Prepare a chromatography column packed with activated silica gel and a top layer of activated alumina.

-

Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the aliphatic fraction with n-hexane (discard or collect for other analyses).

-

Elute the aromatic fraction, containing this compound, with a 1:1 (v/v) mixture of n-hexane and dichloromethane.

-

-

Final Concentration: Concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a mass selective detector (MSD).

GC-MS Parameters:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector | Splitless mode at 280°C |

| Oven Program | Initial temperature 60°C (hold 2 min), ramp at 6°C/min to 300°C (hold 15 min) |

| MS Transfer Line | 280°C |

| Ion Source | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |

| SIM Ions | m/z 252 (Molecular Ion), 237 (Loss of CH₃), 209 (Loss of C₃H₇) |

Data Presentation

Due to the scarcity of published quantitative data for this compound in geological samples, the following table presents hypothetical data for illustrative purposes. These values represent plausible concentrations that might be found in different sedimentary rock types and are intended to serve as a template for reporting experimental results.

Table 1: Hypothetical Quantitative Data for this compound in Geological Samples

| Sample ID | Rock Type | Location | This compound Concentration (ng/g of rock) | Internal Standard Recovery (%) |

| SH-01 | Black Shale | Kimmeridge Clay | 150 | 85 |

| SS-01 | Sandstone | Miocene Deposit | 45 | 92 |

| LG-01 | Lignite | Eocene Coal Seam | 320 | 78 |

| SH-02 | Oil Shale | Green River Fm. | 210 | 88 |

| SS-02 | Deltaic Sandstone | Cretaceous | 75 | 95 |

Mass Spectral Fragmentation of this compound

The identification of this compound is confirmed by its retention time and its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion (M⁺) at m/z 252. The fragmentation pattern is consistent with its polycyclic aromatic structure.

-

m/z 252 (M⁺): The molecular ion, corresponding to the intact this compound molecule (C₁₉H₂₄).

-

m/z 237 ([M-15]⁺): A major fragment resulting from the loss of a methyl group (-CH₃) from one of the gem-dimethyl groups. This is a characteristic fragmentation for molecules containing this feature and is often the base peak, similar to the fragmentation of the related compound retene.[3][4]

-

m/z 209 ([M-43]⁺): A significant fragment due to the loss of an isopropyl group (-C₃H₇) from the aromatic ring.

-

Other Fragments: A series of other fragments at lower mass-to-charge ratios will also be present, arising from further fragmentation of the aromatic ring system.

Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion